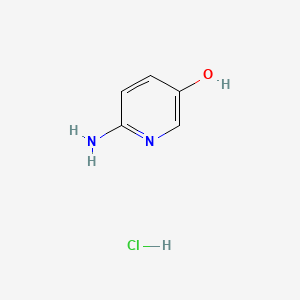

2-Amino-5-hydroxypyridine hydrochloride

Description

Historical Context and Significance of Aminohydroxypyridine Scaffolds in Chemical Research

The aminohydroxypyridine scaffold, the core structure of 2-Amino-5-hydroxypyridine (B112774) hydrochloride, holds a significant place in the annals of chemical and pharmaceutical research. Pyridine-based structures, in general, are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of FDA-approved drugs. rsc.org The incorporation of amino and hydroxyl groups onto the pyridine (B92270) ring provides functional handles that allow for diverse chemical modifications and interactions with biological targets.

Current Research Landscape Pertaining to 2-Amino-5-hydroxypyridine Hydrochloride

Current research on this compound is vibrant and multifaceted, primarily focusing on its utility as a key intermediate in the synthesis of more complex molecules with potential biological applications.

One significant area of investigation is its use in the development of novel pharmaceuticals. For instance, it serves as a crucial starting material in the synthesis of compounds with potential applications in treating neurological disorders. chemimpex.com Furthermore, it is a key intermediate in the preparation of HIV inhibiting agents, such as 9-hydroxy-6-(4-nitrophenyl)-pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5(6H)-one. asianpubs.org

The synthesis of 2-Amino-5-hydroxypyridine itself is an active area of research, with efforts focused on developing more efficient, cost-effective, and environmentally friendly methods. asianpubs.orggoogle.com A notable synthetic route involves a four-step process starting from 2-amino-5-bromopyridine (B118841), proceeding through protection, methoxylation, deprotection, and finally demethylation to yield the target compound. asianpubs.orgresearchgate.net Another described method involves the hydrogenation of 2-amino-5-benzyloxypyridine in the presence of a palladium catalyst. chemicalbook.com

Interdisciplinary Relevance of this compound Research

The impact of this compound extends beyond synthetic organic chemistry, touching upon several other scientific disciplines.

Medicinal Chemistry and Pharmaceutical Sciences: As previously mentioned, this compound is a valuable building block in drug discovery. Its structural motifs are found in molecules targeting a range of diseases. chemimpex.comasianpubs.orggoogle.com

Agricultural Chemistry: The aminohydroxypyridine scaffold is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to the development of effective crop protection solutions. chemimpex.comgoogle.com

Materials Science: There is interest in incorporating this and similar compounds into polymers and other materials to potentially enhance properties like thermal stability and resistance to degradation. chemimpex.com

Analytical Chemistry: 2-Amino-5-hydroxypyridine and its derivatives can be used as reagents in various analytical techniques, aiding in the detection and quantification of other chemical species. chemimpex.com

Biochemistry: The compound can be employed in studies of enzyme activity and metabolic pathways, offering insights into fundamental biological processes. chemimpex.com

Research Gaps and Emerging Frontiers in the Study of this compound

Despite the progress made, several research gaps and exciting new frontiers remain in the study of this compound.

A significant area for future exploration is the development of more sustainable and scalable synthetic routes. While current methods are effective, there is always a need for processes with higher yields, lower costs, and reduced environmental impact, which would be particularly beneficial for industrial-scale production. asianpubs.org

The full scope of its biological activities has yet to be elucidated. Comprehensive screening of this compound and its derivatives against a wider range of biological targets could uncover novel therapeutic applications.

Furthermore, the coordination chemistry of this compound with various metal ions is an area that warrants deeper investigation. The resulting metal complexes could exhibit interesting catalytic or material properties. For example, studies on the related compound 2-amino-3-hydroxypyridine (B21099) have shown its potential as a corrosion inhibitor for metals like aluminum and copper in acidic solutions, an application that could be explored for the 5-hydroxy isomer as well. researchgate.net

Finally, computational and theoretical studies could provide a deeper understanding of the structure-activity relationships of molecules derived from this scaffold, guiding the design of new compounds with enhanced properties for specific applications.

Compound Data

| Compound Name |

| This compound |

| 2-Amino-5-hydroxypyridine |

| 2-amino-5-bromopyridine |

| 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine |

| 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine |

| 2-amino-5-methoxypyridine (B21397) |

| 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid |

| 2-Amino-3-chloro-5-hydroxypyridine |

| 2-amino-5-benzyloxypyridine |

| 9-hydroxy-6-(4-nitrophenyl)-pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5(6H)-one |

| 2-amino-3-hydroxypyridine |

| aluminum |

| copper |

Physicochemical Properties of 2-Amino-5-hydroxypyridine

| Property | Value |

| Molecular Formula | C5H6N2O |

| Molecular Weight | 110.11 g/mol nih.gov |

| CAS Number | 55717-46-9 nih.gov |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7ClN2O scbt.com |

| Molecular Weight | 146.57 g/mol scbt.com |

| CAS Number | 856965-37-2 scbt.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminopyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVKEBQUEFKSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672339 | |

| Record name | 6-Aminopyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856965-37-2 | |

| Record name | 6-Aminopyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Amino 5 Hydroxypyridine Hydrochloride

Evolution of Synthetic Strategies for 2-Amino-5-hydroxypyridine (B112774) and its Hydrochloride Salt

Multi-step Convergent and Linear Synthetic Sequences

Linear Synthesis: A prevalent and well-documented approach to the synthesis of 2-amino-5-hydroxypyridine is a multi-step linear sequence. A common starting material for this route is 2-amino-5-bromopyridine (B118841). This linear synthesis typically involves a series of sequential reactions, including the protection of the amino group, a substitution reaction to introduce the hydroxyl precursor, deprotection of the amino group, and finally, conversion to the desired hydroxyl group.

A representative linear synthesis is the four-step process starting from 2-amino-5-bromopyridine. asianpubs.orggoogle.com This method involves:

Protection: The amino group of 2-amino-5-bromopyridine is protected to prevent unwanted side reactions in subsequent steps.

Methoxylation: The bromo-substituent is replaced with a methoxy (B1213986) group.

Deprotection: The protecting group is removed from the amino group.

Demethylation: The methoxy group is converted to a hydroxyl group to yield 2-amino-5-hydroxypyridine. asianpubs.orggoogle.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential transformation of a starting material through multiple steps to the final product. | Conceptually simple, straightforward to plan. | Overall yield can be low, especially with many steps. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, greater flexibility in fragment modification. | Can be more complex to design and execute. |

Protective and Deprotective Group Strategies in Aminohydroxypyridine Synthesis

The presence of both an amino and a hydroxyl group in 2-amino-5-hydroxypyridine necessitates the use of protecting groups to achieve selective reactions. The amino group, being nucleophilic, can interfere with reactions targeting other parts of the molecule.

In the linear synthesis starting from 2-amino-5-bromopyridine, the protection of the amino group is a crucial first step. A commonly employed method is the reaction with 2,5-hexanedione (B30556) to form a pyrrole-protected intermediate, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. asianpubs.orggoogle.com This protecting group is stable under the conditions of the subsequent methoxylation reaction.

The deprotection of the pyrrole (B145914) group is typically achieved by treatment with hydroxylamine (B1172632) hydrochloride, which regenerates the free amino group to yield 2-amino-5-methoxypyridine (B21397). asianpubs.orggoogle.com A patent for the synthesis of 2-amino-5-hydroxypyridine also describes the use of an amido group as a protective measure. chemicalbook.com

Another strategy involves the use of a benzyloxy group to protect the hydroxyl functionality. This group can be introduced via reaction with sodium benzyl (B1604629) alcohol and subsequently removed by catalytic hydrogenation (e.g., using Pd/C) to yield the final product. chemicalbook.comasianpubs.org The choice of protecting group is critical and must be compatible with the reaction conditions of the other steps in the synthetic sequence.

| Protecting Group | Functional Group Protected | Protection Reagent | Deprotection Conditions |

| 2,5-Dimethylpyrrole | Amino | 2,5-Hexanedione | Hydroxylamine hydrochloride asianpubs.orggoogle.com |

| Amido | Amino | Not specified | Not specified chemicalbook.com |

| Benzyl | Hydroxyl | Sodium benzyl alcohol | Catalytic hydrogenation (e.g., Pd/C) chemicalbook.comasianpubs.org |

Demethoxylation and Halogen-based Precursor Approaches

Halogen-based Precursors: 2-amino-5-bromopyridine is a commonly used and cost-effective starting material. asianpubs.orggoogle.com A Chinese patent also describes the use of 2-amino-5-iodopyridine (B21400) as a starting material, though it is noted to be more expensive. chemicalbook.com The synthesis of 2-chloro-5-hydroxypyridine, another potential precursor, has been described starting from 2-amino-5-bromopyridine via a diazotization reaction.

Demethoxylation: A key step in several synthetic routes is the conversion of a methoxy group to a hydroxyl group. This demethylation is often the final step in the synthesis of 2-amino-5-hydroxypyridine. Various reagents can be employed for this transformation. While 48% hydrobromic acid has been used, it is considered less environmentally friendly due to its fuming nature and potential for decomposition. google.com A more sustainable alternative is the use of 95% sulfuric acid, which has been shown to be a cleaner and efficient demethylating agent, providing a yield of 51.8% for this step. google.com

Biocatalytic Approaches to Pyridine (B92270) Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of pyridine rings. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste.

While the direct biocatalytic synthesis of 2-amino-5-hydroxypyridine hydrochloride is not yet widely reported, research into the enzymatic hydroxylation of pyridines is promising. For instance, whole cells of Burkholderia sp. MAK1 have been shown to effectively convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This suggests the potential for developing a biocatalytic process for the synthesis of 2-amino-5-hydroxypyridine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of catalyst.

In the linear synthesis of 2-amino-5-hydroxypyridine from 2-amino-5-bromopyridine, each step has been optimized to maximize yield. For example, the protection of the amino group with 2,5-hexanedione in the presence of p-toluenesulfonic acid in toluene (B28343) is typically carried out under reflux for 8-10 hours. asianpubs.org The subsequent methoxylation reaction using sodium methylate is also optimized for temperature and reaction time. asianpubs.orggoogle.com

The final demethylation step has been a particular focus of optimization. The switch from 48% HBr to 95% H2SO4 not only represents a greener choice but also leads to an improved yield of 2-amino-5-hydroxypyridine (51.8%). google.com The reaction temperature for the demethylation with sulfuric acid is maintained at 90-93 °C for approximately 24 hours. asianpubs.org

A patent describing a similar synthesis provides specific temperature ranges for the substitution reaction depending on the halogen precursor. When starting with 2-amino-5-bromopyridine, the reaction is carried out at 90-95 °C, while for 2-amino-5-iodopyridine, a lower temperature of 80-85 °C is sufficient. chemicalbook.com

| Step | Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Protection | 2-Amino-5-bromopyridine | 2,5-Hexanedione, p-TsOH, Toluene | Reflux | 8-10 | 91.2 asianpubs.org |

| Methoxylation | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | CH3ONa, CuI, DMF | Not specified | Not specified | 95.2 asianpubs.org |

| Deprotection | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | NH2OH·HCl, Et3N, EtOH/H2O | Reflux | 20 | Not specified |

| Demethylation | 2-Amino-5-methoxypyridine | 95% H2SO4 | 90-93 | 24 | 51.8 google.com |

Scalability and Green Chemistry Considerations in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, aiming to reduce environmental impact and enhance sustainability. For the production of this compound, several aspects of green chemistry are relevant.

Atom Economy and Waste Reduction: The choice of synthetic route and reagents directly impacts the atom economy and the amount of waste generated. The use of catalytic processes and the avoidance of stoichiometric reagents are key principles of green chemistry. The linear synthesis of 2-amino-5-hydroxypyridine has been described as an environmentally friendly and economical process suitable for industrial scale-up. google.com

Use of Safer Solvents and Reagents: The replacement of hazardous reagents, such as 48% hydrobromic acid, with safer alternatives like 95% sulfuric acid is a significant step towards a greener process. google.com Research into the use of greener solvents for pyridine synthesis is ongoing and could further improve the environmental profile of 2-amino-5-hydroxypyridine production.

Energy Efficiency: The optimization of reaction conditions, such as temperature and reaction time, not only improves yield but can also enhance energy efficiency. Shorter reaction times and lower reaction temperatures contribute to a more sustainable process.

Scalability: The scalability of a synthetic route is a crucial factor for industrial production. The described linear synthesis using 2-amino-5-bromopyridine as a starting material is considered suitable for scaling up. google.com The availability and cost of starting materials, as well as the safety and robustness of the process, are key considerations for large-scale production.

Comparative Analysis of Synthetic Economics and Environmental Impact

The production of this compound is achievable through various synthetic pathways, each with distinct economic and environmental considerations. A significant route commences with the bromination of 2-aminopyridine (B139424), followed by a series of reactions to introduce the hydroxyl group. Research has focused on optimizing these routes to enhance yield, reduce cost, and minimize environmental impact.

One prominent method involves a four-step synthesis starting from 2-amino-5-bromopyridine. This process includes a protective reaction of the amino group, methoxylation, deprotection, and subsequent demethylation to yield 2-amino-5-hydroxypyridine. nih.govmdpi.com This route is noted for its use of relatively low-cost starting materials and is considered a more environmentally friendly and economical process, making it suitable for industrial-scale production. google.com An alternative starting material is 2-amino-5-iodopyridine, which is generally more expensive. google.com Another approach involves the hydrogenation of 5-(benzyloxy)pyridin-2-amine, which can produce high yields of the desired product. nih.gov

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Parameter | Route 1: From 2-Amino-5-bromopyridine | Route 2: From 2-Amino-5-iodopyridine | Route 3: From 5-(benzyloxy)pyridin-2-amine |

| Starting Material Cost | Low-cost google.com | Expensive google.com | Moderate |

| Key Reagents | 2,5-hexanedione, Sodium methylate, Hydroxylamine hydrochloride, 95% H2SO4 nih.govmdpi.com | Similar to Route 1, or Boron tribromide for demethylation google.com | Palladium on carbon, Hydrogen nih.gov |

| Environmental Impact | Considered environmentally friendly; uses less hazardous acids for demethylation. google.com | Potentially higher environmental burden due to the use of iodine and harsher deprotection reagents. google.com | Utilizes catalytic hydrogenation, which is generally a clean reaction, but the synthesis of the starting material may have its own environmental footprint. nih.gov |

| Overall Yield | 45% (four steps) nih.gov | Low separation yield reported for some variations. google.com | 92% (for the final hydrogenation step) nih.gov |

| Scalability | Suitable for industrial production. google.com | Less suitable for large-scale production due to cost. google.com | Potentially scalable due to high yield in the final step. nih.gov |

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of 2-Amino-5-hydroxypyridine, possessing both a nucleophilic amino group and a hydroxyl group on a pyridine scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. google.comnih.gov The hydrochloride salt form enhances its stability and utility in various reaction conditions. google.com

A significant application of this compound is as a key precursor in the synthesis of potential therapeutic agents. For instance, it is a crucial building block for the preparation of certain HIV inhibiting compounds. Specifically, it is used in the synthesis of 9-hydroxy-6-(4-nitrophenyl)-pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5(6H)-one, a molecule that has been investigated for its anti-HIV properties. The synthesis of this complex heterocyclic system relies on the strategic use of the reactive sites on the 2-Amino-5-hydroxypyridine core.

The pyridine ring and its substituents are common motifs in bioactive molecules. The 2-aminopyridine structure, in particular, is recognized as a valuable pharmacophore in drug discovery. rsc.org While the broader class of aminopyridines and hydroxypyridines are utilized in the synthesis of various biologically active compounds, including inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK-3), the direct synthetic lineage from this compound to these specific inhibitor classes is not always explicitly detailed in the literature. nih.govnih.govnih.govwiley.com However, its structural alerts—the amino and hydroxyl groups—position it as a prime candidate for the construction of diverse molecular architectures with potential applications in agrochemicals and pharmaceuticals. google.com

Interactive Data Table: Complex Molecules Derived from 2-Amino-5-hydroxypyridine

| Complex Molecule | Therapeutic Area | Role of 2-Amino-5-hydroxypyridine |

| 9-hydroxy-6-(4-nitrophenyl)-pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5(6H)-one | Antiviral (Anti-HIV) | Key synthetic intermediate |

Advanced Spectroscopic Elucidation and Structural Analysis of 2 Amino 5 Hydroxypyridine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2-amino-5-hydroxypyridine (B112774), a combination of 1D and 2D NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. While detailed spectra for the hydrochloride salt are not widely published, analysis of the free base provides foundational data.

The ¹H NMR spectrum of 2-amino-5-hydroxypyridine, recorded in DMSO-d6, displays distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. asianpubs.org The pyridine (B92270) ring protons form a coupled spin system. The proton at position 6 (H6) typically appears at the highest frequency (most downfield) due to its proximity to the electronegative nitrogen atom and the deshielding effect of the amino group. The H3 proton is coupled to H4, and H4 is coupled to H3 and H6, resulting in characteristic splitting patterns (doublet of doublets).

In the hydrochloride salt, protonation occurs at the most basic site, which is the pyridine ring nitrogen. This induces a significant downfield shift for all ring protons due to the increased electron-withdrawing effect of the resulting pyridinium (B92312) ion. The labile protons of the -NH₃⁺ and -OH groups would also be affected and may exchange with solvent protons.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for 2-Amino-5-hydroxypyridine

| Proton | Chemical Shift (δ, ppm) asianpubs.org | Multiplicity asianpubs.org | Coupling Constants (J, Hz) | Inferred Assignment |

|---|---|---|---|---|

| H3 | 6.893-6.923 | dd | J(H3,H4) ≈ 8.8, J(H3,H6) ≈ 3.0 | Pyridine ring proton |

| H4 | 6.327-6.350 | t | J(H4,H3) ≈ 8.8, J(H4,H6) ≈ 0 | Pyridine ring proton |

| H6 | 7.497-7.506 | dd | J(H6,H4) ≈ 0, J(H6,H3) ≈ 3.0 | Pyridine ring proton |

| -NH₂ | 5.200 | br s | N/A | Amino group protons |

| -OH | 8.636 | s | N/A | Hydroxyl group proton |

Note: Data recorded in DMSO-d6 at 400 MHz. Assignments are based on published data and established chemical shift principles. Coupling constants are estimated from typical pyridine systems.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-amino-5-hydroxypyridine, five distinct carbon signals are observed, corresponding to the five carbons of the pyridine ring. asianpubs.org The chemical shifts are influenced by the attached functional groups. The carbon bearing the amino group (C2) and the carbon bearing the hydroxyl group (C5) are significantly shifted downfield.

Upon formation of the hydrochloride salt, all carbon resonances are expected to shift, with the carbons ortho and para to the newly protonated ring nitrogen (C2, C6, and C4) experiencing the most pronounced downfield shifts.

Interactive Data Table: ¹³C NMR Resonance Identification for 2-Amino-5-hydroxypyridine

| Carbon Atom | Chemical Shift (δ, ppm) asianpubs.org | Inferred Assignment |

|---|---|---|

| C2 | 150.04 | Carbon bearing the amino group |

| C3 | 128.16 | Pyridine ring carbon |

| C4 | 110.00 | Pyridine ring carbon |

| C5 | 145.25 | Carbon bearing the hydroxyl group |

| C6 | 131.65 | Pyridine ring carbon |

Note: Data recorded in DMSO-d6 at 100 MHz.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be observed between H3 and H4, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The expected correlations are H3-C3, H4-C4, and H6-C6. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.

H6 to C2, C4, and C5

H3 to C2, C4, and C5

H4 to C2, C3, C5, and C6

-NH₂ protons to C2 and C3

-OH proton to C4, C5, and C6

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of 2-amino-5-hydroxypyridine hydrochloride would be characterized by specific vibrational modes.

N-H Vibrations: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, these bands would be replaced by broader and more complex absorptions for the ammonium (B1175870) group (-NH₃⁺) at lower frequencies, often overlapping with C-H stretches.

O-H Vibrations: A broad O-H stretching band is expected around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C=C and C=N Vibrations: The aromatic pyridine ring gives rise to characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-O and C-N Vibrations: C-O and C-N stretching bands are expected in the fingerprint region between 1000-1300 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) / Ammonium (-NH₃⁺) |

| 3200-3600 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 2800-3100 | C-H Stretch | Aromatic C-H |

| 1600-1650 | C=N Stretch | Pyridine Ring |

| 1450-1600 | C=C Stretch | Pyridine Ring |

| 1200-1300 | C-O Stretch | Phenolic C-O |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. The free base, 2-amino-5-hydroxypyridine, has a molecular formula of C₅H₆N₂O and a monoisotopic mass of approximately 110.048 Da. nih.gov The hydrochloride salt would not typically be observed as an intact species in standard mass spectrometry techniques like electrospray ionization (ESI), where the protonated free base [M+H]⁺ at m/z 111.055 would be detected.

The fragmentation of the protonated molecule would likely proceed through several characteristic pathways initiated by the loss of small neutral molecules.

Loss of CO: A common fragmentation for phenolic compounds is the loss of carbon monoxide (28 Da), leading to a fragment ion.

Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide (27 Da).

Loss of NH₃: The amino group can be eliminated as ammonia (B1221849) (17 Da).

A plausible primary fragmentation step would be the loss of CO from the protonated molecule to yield a major fragment ion. Subsequent losses could then follow to aid in structural confirmation.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in major crystallographic databases. However, analysis of related structures indicates that the solid-state packing would be dominated by extensive hydrogen bonding. mdpi.com In the crystal lattice of the hydrochloride salt, strong hydrogen bonds would be expected between the chloride anion and the pyridinium N-H, the ammonium N-H protons, and the hydroxyl O-H group. These interactions would create a stable, three-dimensional network.

Crystal Packing and Hydrogen Bonding Network Analysis

A comprehensive analysis of the crystal packing and hydrogen bonding network of this compound is currently hindered by the lack of publicly available, detailed crystallographic data from single-crystal X-ray diffraction studies. Despite searches of chemical and crystallographic databases, no specific structural reports for this compound could be identified.

However, the molecular structure of this compound, featuring a protonated pyridinium ring, an amino group, and a hydroxyl group, suggests a strong potential for the formation of an extensive and intricate hydrogen bonding network. scbt.com The presence of both hydrogen bond donors (the amino -NH2 group, the hydroxyl -OH group, and the pyridinium N-H) and hydrogen bond acceptors (the chloride ion and the nitrogen and oxygen atoms) provides the framework for a variety of intermolecular interactions that would govern the crystal packing. scbt.com

In the absence of specific experimental data for this compound, a general discussion can be informed by the crystallographic analysis of structurally related pyridine derivatives. For instance, studies on salts of similar aminopyridines, such as 2-amino-5-iodopyridinium bromide, have revealed significant hydrogen bonding between the amino and pyridinium N-H donors and the halide ion acceptors. nih.gov It is highly probable that the chloride ion in this compound would play a similar, central role in linking the organic cations together.

To provide a concrete analysis, experimental determination of the crystal structure of this compound is necessary. Such a study would yield precise data on unit cell dimensions, space group, and the geometric parameters of the hydrogen bonds.

Interactive Data Table: Expected Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Significance |

| Pyridinium N-H | Chloride ion (Cl⁻) | N-H···Cl | High |

| Amino N-H | Chloride ion (Cl⁻) | N-H···Cl | High |

| Hydroxyl O-H | Chloride ion (Cl⁻) | O-H···Cl | High |

| Pyridinium N-H | Pyridine N (of another molecule) | N-H···N | Moderate |

| Amino N-H | Pyridine N (of another molecule) | N-H···N | Moderate |

| Hydroxyl O-H | Pyridine N (of another molecule) | O-H···N | Moderate |

| Amino N-H | Hydroxyl O (of another molecule) | N-H···O | Moderate |

| Hydroxyl O-H | Hydroxyl O (of another molecule) | O-H···O | Low to Moderate |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Hydroxypyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) has become a primary method in quantum chemistry for predicting the molecular properties of organic compounds. researchgate.net By approximating the many-electron Schrödinger equation, DFT calculations can determine the optimized molecular geometry, electronic structure, and energy of a system with a favorable balance of computational cost and accuracy. For 2-Amino-5-hydroxypyridine (B112774) hydrochloride, DFT methods like B3LYP are commonly used with various basis sets (e.g., 6-311++G(d,p)) to model its properties. researchgate.netnih.gov

The geometric structure of 2-Amino-5-hydroxypyridine hydrochloride is centered around a pyridine (B92270) ring. DFT calculations can optimize the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of the atoms. The pyridine ring is expected to be nearly planar, though substituents may cause minor distortions. sci-hub.box

A crucial aspect of hydroxypyridines is their ability to exhibit tautomerism. The 2-hydroxy form (a pyridine) can exist in equilibrium with its 2-pyridone tautomer. wuxibiology.comresearchgate.net This equilibrium is sensitive to factors like solvent polarity and substitution on the ring. wuxibiology.com For 2-Amino-5-hydroxypyridine, the following tautomeric equilibrium is possible:

Hydroxy-amino form: The aromatic pyridine ring has a hydroxyl (-OH) group at position 5 and an amino (-NH2) group at position 2.

Pyridone-imino forms: This includes the pyridone structure where the oxygen at position 5 is a carbonyl (C=O) and the ring nitrogen is protonated, as well as potential imino forms involving the amino group.

Infrared spectroscopy studies on related molecules like 2-hydroxypyridine (B17775) and 2-aminopyridine (B139424) have shown that they can exist as an equilibrium mixture of two tautomers in various phases. nih.gov Computational studies can predict the relative energies of these tautomers to determine the most stable form under specific conditions. For the related 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, computational and analytical techniques have been used to identify tautomeric changes as a function of pH. rsc.org In the case of this compound, protonation at the ring nitrogen would favor the hydroxy-amino tautomer, stabilizing the aromatic system.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (ring) | 1.38 - 1.43 Å |

| C-N (ring) | 1.32 - 1.39 Å | |

| C-O | ~1.36 Å | |

| C-N (amino) | ~1.36 Å | |

| Bond Angle | C-N-C (ring) | ~117° - 120° |

| C-C-C (ring) | ~118° - 121° | |

| C-C-N (ring) | ~120° - 123° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, readily undergoing electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aminopyridine Derivative Note: This table provides representative FMO data based on calculations for 2-amino-5-methyl pyridine, as specific data for this compound was not found. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -5.9 |

| LUMO | -1.1 |

| Energy Gap (ΔE) | 4.8 |

The distribution of electron density within a molecule is key to understanding its electrostatic properties, reactivity sites, and intermolecular interactions. Mulliken population analysis is a computational method used to assign partial atomic charges to the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. q-chem.comuni-muenchen.de

While Mulliken charges are known to be basis-set dependent, they provide a valuable qualitative picture of charge distribution. q-chem.comuni-muenchen.de In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while the hydrogen atoms and the carbon atoms attached to them will have positive partial charges. The protonated ring nitrogen will carry a significant positive charge. This charge distribution map helps identify electrophilic sites (regions of positive charge) and nucleophilic sites (regions of negative charge), which are crucial for predicting reaction mechanisms.

Table 3: Illustrative Mulliken Atomic Charges for a Substituted Aminopyridine Derivative (in a.u.) Note: This table presents representative Mulliken charge data based on calculations for 2-amino-5-methyl pyridine, as specific data for this compound was not available. researchgate.net

| Atom | Charge (a.u.) |

| N (pyridine ring) | -0.45 |

| N (amino group) | -0.60 |

| C2 (attached to NH2) | 0.30 |

| C5 (attached to substituent) | 0.15 |

| H (amino group) | 0.23 |

| H (ring) | 0.15 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and understand vibrational and electronic behavior. arxiv.org

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These calculated frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. mdpi.com

For this compound, the vibrational spectrum would feature characteristic bands for:

O-H and N-H stretching: Typically observed in the 3200-3600 cm⁻¹ region.

Aromatic C-H stretching: Usually found around 3000-3100 cm⁻¹. mdpi.com

Pyridine ring C=C and C=N stretching: These appear in the 1400-1650 cm⁻¹ region.

N-H and O-H bending: Located in the 1500-1650 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data. nih.gov

Table 4: Correlation of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (2-Amino-5-chloropyridine) researchgate.net Note: This table demonstrates the typical correlation between experimental and DFT-calculated vibrational frequencies.

| Vibrational Mode | Experimental Frequency (FT-IR) | Calculated Frequency (Scaled) |

| NH2 Asymmetric Stretch | 3485 | 3502 |

| NH2 Symmetric Stretch | 3320 | 3389 |

| C-H Stretch | 3085 | 3091 |

| Ring C=C Stretch | 1595 | 1601 |

| NH2 Scissoring | 1630 | 1635 |

| C-N Stretch | 1253 | 1272 |

| Ring Breathing | 856 | 860 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov

The theoretical chemical shifts are calculated based on the magnetic shielding of each nucleus, which is determined by the local electronic environment. These predicted values are then compared to experimental data to assign signals and confirm the proposed chemical structure. Calculations are often performed relative to a reference standard, such as Tetramethylsilane (TMS). There is generally a good linear correlation between experimental and computed chemical shifts. nih.gov For this compound, specific peaks would correspond to the distinct hydrogen and carbon atoms in the aromatic ring and the substituent groups.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| ¹H NMR | ||

| H (ring, ortho to N) | 8.80 | 8.75 |

| H (ring) | 7.94 | 7.90 |

| H (amino) | 9.41 | - |

| ¹³C NMR | ||

| C (ring, attached to N) | 155.0 | 156.2 |

| C (ring, attached to OH) | 158.0 | 159.5 |

| C (ring) | 110.0 | 111.3 |

| C (ring) | 130.0 | 131.1 |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations and sophisticated analytical techniques like Hirshfeld surface analysis are pivotal in exploring the dynamic nature and intermolecular forces governing the structure of this compound.

The crystal structure and stability of this compound are significantly influenced by an intricate network of hydrogen bonds. In its protonated form, the pyridinium (B92312) nitrogen and the amino group act as hydrogen bond donors, while the hydroxyl group and the chloride ion serve as acceptors. This arrangement facilitates the formation of a robust three-dimensional supramolecular architecture.

In analogous aminopyridinium compounds, extensive hydrogen bonding involving N—H⋯O, N—H⋯N, O—H⋯O, and C—H⋯O interactions is a common feature that dictates the crystal packing. For instance, in the crystal structure of 2-amino-3-hydroxypyridin-1-ium salts, the cations and anions are held together by such bonds, creating a stable three-dimensional network iucr.org. Similarly, studies on other aminopyridine derivatives reveal the formation of dimeric structures through strong hydrogen bonds, which are then interconnected to form a larger assembly nih.gov. The presence of the chloride ion in this compound introduces strong N-H⋯Cl and O-H⋯Cl hydrogen bonds, further reinforcing the crystal lattice.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Amino Group (N-H) | Chloride Ion (Cl⁻) | N-H···Cl |

| Amino Group (N-H) | Hydroxyl Group (O) | N-H···O |

| Amino Group (N-H) | Pyridine Nitrogen (N) | N-H···N |

| Hydroxyl Group (O-H) | Chloride Ion (Cl⁻) | O-H···Cl |

| Hydroxyl Group (O-H) | Hydroxyl Group (O) | O-H···O |

| Pyridinium (N-H) | Chloride Ion (Cl⁻) | N-H···Cl |

| Pyridinium (N-H) | Hydroxyl Group (O) | N-H···O |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. For this compound, the red regions on the dnorm map would highlight the key hydrogen bonding interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In studies of similar pyridinium salts, such as 2-amino-3-hydroxypyridin-1-ium acesulfamate, the dominant interactions were found to be O⋯H/H⋯O contacts, followed by H⋯H contacts iucr.org. For this compound, a similar pattern is expected, with significant contributions from H⋯Cl/Cl⋯H interactions due to the presence of the hydrochloride salt.

The percentage contributions of the most significant intermolecular contacts can be estimated by analyzing the fingerprint plots. This analysis provides a detailed understanding of the forces that govern the crystal packing of the molecule.

Table 2: Predicted Predominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Description |

| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | High | Corresponds to hydrogen bonds involving the hydroxyl group. |

| N···H / H···N | Moderate | Indicates hydrogen bonds involving the amino group and pyridine nitrogen. |

| C···H / H···C | Moderate | van der Waals interactions involving carbon and hydrogen atoms. |

| Cl···H / H···Cl | Significant | Represents the strong hydrogen bonds and electrostatic interactions with the chloride ion. |

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 2-Amino-5-hydroxypyridine. These calculations can predict reaction pathways and transition states, offering a detailed understanding of reaction mechanisms at the molecular level.

By calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the reactive sites of the molecule can be identified. For 2-Amino-5-hydroxypyridine, the amino group, being electron-donating, is expected to increase the energy of the HOMO, making the pyridine ring more susceptible to electrophilic attack. Conversely, the hydroxyl group's effect can be dual, either donating a lone pair or withdrawing electron density.

DFT calculations can be used to model proposed reaction mechanisms, for instance, in the synthesis of derivatives of 2-Amino-5-hydroxypyridine. By calculating the energy profile of a reaction, including the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. This approach allows for the theoretical validation of proposed mechanisms and can guide the optimization of reaction conditions. Computational studies on related aminopyridine derivatives have successfully used DFT to understand their electronic properties and reactivity, providing a framework for similar investigations on this compound.

Reactivity and Reaction Mechanisms of 2 Amino 5 Hydroxypyridine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, and this is further amplified by the hydrochloride salt formation. However, the presence of the powerful electron-donating amino (-NH2) and hydroxyl (-OH) groups at the 2 and 5 positions, respectively, significantly influences the regioselectivity of substitution reactions. These groups activate the ring towards electrophilic attack and can also direct nucleophilic substitutions.

Electrophilic Substitution: The amino and hydroxyl groups are ortho-, para-directing activators. In the case of 2-amino-5-hydroxypyridine (B112774), the positions ortho and para to the amino group are 3 and 6, and the positions ortho to the hydroxyl group are 4 and 6. This overlap suggests that positions 3, 4, and 6 are the most likely sites for electrophilic attack. The specific outcome of a reaction will depend on the reaction conditions and the nature of the electrophile. To achieve regioselectivity, protecting groups can be employed to temporarily block one of the functional groups and direct the substitution to a specific position.

Nucleophilic Aromatic Substitution (SNAr): While electron-rich aromatic systems are generally poor substrates for nucleophilic aromatic substitution, the electron-deficient nature of the pyridine ring can facilitate such reactions, particularly with a good leaving group. For instance, the synthesis of 2-amino-5-hydroxypyridine can involve the nucleophilic substitution of a halogen at the 5-position of a 2-aminopyridine (B139424) derivative by a hydroxyl group or its synthetic equivalent. A patent describes a substitution reaction where a halogen on a 2-amino-5-halopyridine precursor is replaced by a benzyloxy group (a protected hydroxyl group) using sodium benzylalcohol, which is a nucleophilic substitution. google.com The hydroxyl and chloro groups on a pyridine ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack.

Below is a table summarizing representative substitution reactions involving aminopyridine and hydroxypyridine systems.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Substitution | 2-amino-5-bromopyridine (B118841), sodium benzylalcohol, CuI, 90-95 °C | 2-amino-5-(benzyloxy)pyridine | google.com |

| Nucleophilic Aromatic Substitution | 2-Fluoropyridines with various nucleophiles (alcohols, amines, thiols) | 2-Substituted pyridines | nih.gov |

| Electrophilic Nitration | 2-aminopyridine, concentrated H2SO4, concentrated HNO3, 40-50 °C | 2-amino-5-nitropyridine (B18323) | google.com |

Oxidation Reactions and the Formation of Azaquinones

The term "azaquinone" refers to a quinone in which one or more of the carbon atoms in the ring have been replaced by nitrogen. The oxidation of dihydroxypyridines and aminohydroxypyridines can lead to the formation of these interesting heterocyclic quinones. A study in the Journal of the American Chemical Society specifically mentions the formation of an azaquinone from the reactions of 2-amino-5-hydroxypyridines. acs.org The oxidation of certain hydroxy- and aminopyridones has also been reported to yield azaquinones. acs.org

The oxidation of 2-amino-5-hydroxypyridine would likely proceed through a mechanism involving the initial formation of a radical cation, followed by further oxidation and rearrangement to yield the azaquinone structure. The specific product formed would depend on the oxidizing agent used and the reaction conditions.

The following table presents examples of oxidizing agents used for the transformation of hydroxypyridines and related compounds.

| Substrate | Oxidizing Agent | Product Type | Reference |

| 2-Amino-5-hydroxypyridines | Not specified | Azaquinone | acs.org |

| Hydroxy- and Aminopyridones | Not specified | Azaquinone | acs.org |

| 2,5-Dihydroxypyridine | Not specified | Oxidized products | acs.org |

Cyclization and Condensation Reactions for Heterocyclic Ring Formation

The bifunctional nature of 2-amino-5-hydroxypyridine hydrochloride, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization and condensation reactions.

Condensation Reactions: The amino group of 2-amino-5-hydroxypyridine can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These Schiff bases can then undergo further intramolecular reactions to form fused heterocyclic rings.

The table below provides examples of cyclization and condensation reactions leading to heterocyclic ring formation.

| Reactants | Reaction Type | Product | Reference |

| 2-amino-5-halopyridine, 2,5-hexanedione (B30556) | Condensation (protection of amino group) | 5-halo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | google.comasianpubs.org |

| Arylidene derivative, ethyl cyanoacetate | Michael addition followed by intramolecular cyclization | 1′H-spiro-indene-2,4′-pyridine derivative | nih.gov |

| 2-(5-Hydroxy-1-pentynyl)benzonitriles, NaOMe | Base-mediated cyclization | 4-Amino-2,3-dihydronaphtho[2,3-b]furanes | nih.gov |

Metal Complexation and Ligand Binding Studies

The presence of the amino group and the hydroxyl group, along with the pyridine ring nitrogen, provides multiple potential coordination sites for metal ions. This makes 2-amino-5-hydroxypyridine and its derivatives interesting ligands in coordination chemistry. The hydrochloride salt form implies that under acidic conditions, the pyridine nitrogen will be protonated, which may influence its coordination behavior.

Studies on the closely related 2-amino-3-hydroxypyridine (B21099) have shown that it can act as a bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl oxygen and the amino nitrogen. researchgate.net Similarly, hydroxypyridinones are known to be excellent chelating agents for a variety of metal ions, including iron(III). rsc.org The amino-pyridine ligand scaffold has also been widely used in base metal catalysis, particularly with iron and copper. nsf.gov The reaction of 2-amino-5-iodopyridine (B21400) with cobalt(II) chloride has been shown to form a complex where the pyridine nitrogen coordinates to the metal center. clarku.edu

The table below summarizes findings from metal complexation studies of related aminohydroxypyridine and hydroxypyridinone compounds.

| Ligand | Metal Ion(s) | Key Findings | Reference |

| 2-Amino-3-hydroxypyridine | Fe(III), Ru(III), Rh(III), Co(II), Cu(II), Pd(II), Mo(VI), U(VI) | Binds via deprotonated hydroxyl oxygen and amino nitrogen. | researchgate.net |

| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | Fe(III), Al(III), Cu(II), Zn(II) | High affinity and selectivity for Fe(III). | rsc.org |

| Amino-pyridine derivatives | Fe(II) | Forms dimeric complexes that can catalyze polymerization. | nsf.gov |

| 2-Amino-5-iodopyridine | Co(II) | Coordinates through the pyridine nitrogen. | clarku.edu |

Photochemical and Photocatalytic Degradation Pathways

The environmental fate of pyridine derivatives is of significant interest, and their degradation through photochemical and photocatalytic processes has been studied. The presence of amino and hydroxyl groups on the pyridine ring is expected to influence the degradation pathways.

Studies on the photocatalytic degradation of the related compound 2-amino-5-chloropyridine (B124133) have shown that the process is efficient in the presence of a photocatalyst like titanium dioxide (TiO2) under UV irradiation. nih.govosi.lv The degradation involves the generation of highly reactive species such as hydroxyl radicals, which attack the pyridine ring, leading to its cleavage and eventual mineralization. The degradation of 2-hydroxypyridine (B17775) has been shown to be dependent on factors such as pH and the presence of dissolved oxygen. nih.gov

The general mechanism for the photocatalytic degradation of such compounds on a semiconductor photocatalyst involves the following steps:

Adsorption of the molecule onto the surface of the photocatalyst.

Generation of electron-hole pairs in the photocatalyst upon absorption of photons with sufficient energy.

Reaction of the photogenerated holes with water or hydroxide (B78521) ions to produce hydroxyl radicals.

Reaction of the photogenerated electrons with adsorbed oxygen to produce superoxide (B77818) radical anions.

Attack of these reactive oxygen species on the adsorbed organic molecule, leading to its degradation.

The table below presents data from studies on the photochemical and photocatalytic degradation of related pyridine derivatives.

| Compound | Method | Key Findings | Reference |

| 2-Amino-5-chloropyridine | Photocatalytic degradation (TiO2/UV) | Degradation of the pyridine moiety and dechlorination occurs. | nih.govosi.lv |

| 2-Hydroxypyridine | Photolytic degradation (UV 254 nm) | Degradation rate is influenced by pH and dissolved oxygen. | nih.gov |

| Pyridine | Biodegradation accelerated by UV photolysis | UV photolysis produces succinic acid, which accelerates biodegradation. | acs.org |

| N-hydroxypyridine-2-thione (Omadine) metal complexes | Photochemical activity | The zinc complex is photochemically active and can induce oxidation. The iron and copper complexes are photochemically stable. | nih.gov |

Biological and Pharmacological Research Applications of 2 Amino 5 Hydroxypyridine Hydrochloride

Antioxidant Activity and Mechanisms of Action

The investigation into the antioxidant properties of 2-Amino-5-hydroxypyridine (B112774) and related compounds is driven by the need to counteract oxidative stress, a phenomenon linked to various diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them. nih.gov

The antioxidant potential of pyridine (B92270) derivatives is often evaluated through various in vitro assays that measure their ability to scavenge free radicals. 2-Amino-5-hydroxypyridine has been identified as an efficient antioxidant, particularly in the context of human low-density lipoproteins. chemicalbook.com The methods used to determine such activity typically involve observing the compound's interaction with stable free radicals or its ability to neutralize oxidizing agents.

Commonly employed assays for evaluating related pyridine compounds include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method to test a compound's capacity to act as a hydrogen donor or free radical scavenger. niscpr.res.in The deep purple DPPH radical becomes colorless upon accepting a hydrogen atom from an antioxidant molecule. nih.gov Studies on related thiazoloylpyridine and hydroxypyridin-4-one derivatives have utilized this assay to quantify antioxidant potency. nih.govniscpr.res.in

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay determines a compound's ability to convert hydrogen peroxide, a weak oxidizing agent, into water. nih.gov H₂O₂ can generate highly toxic hydroxyl radicals within cells, making its neutralization a key antioxidant function. nih.gov

While specific data for 2-Amino-5-hydroxypyridine hydrochloride in these assays is not detailed in the provided results, the parent compound, 2-Amino-5-hydroxypyridine, is noted for its antioxidant properties. chemicalbook.com The general mechanism involves the donation of hydrogen atoms or electrons from the antioxidant molecule to the free radical, thus neutralizing its reactivity. nih.govniscpr.res.in

Table 1: Common In Vitro Assays for Antioxidant Activity Evaluation

| Assay Name | Principle of Action | Measured Outcome | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | An antioxidant donates a hydrogen atom to the stable DPPH radical. | Disappearance of the purple color of the DPPH solution, measured spectrophotometrically. | nih.govniscpr.res.in |

| Hydrogen Peroxide Scavenging | An antioxidant facilitates the conversion of hydrogen peroxide to water. | Reduction in the concentration of hydrogen peroxide. | nih.gov |

The biological implications of a compound's antioxidant activity extend to its ability to influence cellular defense mechanisms against oxidative stress. While 2-Amino-5-hydroxypyridine is recognized for its antioxidant potential, detailed studies on its specific effects on cellular antioxidant enzymes (like superoxide (B77818) dismutase or catalase) or signaling pathways (like the Nrf2 pathway) are not extensively covered in the available research. The primary mechanism discussed revolves around its direct interaction with and neutralization of reactive species. Its potential to mitigate oxidative stress implies a protective role for biomolecules such as lipids, proteins, and DNA from oxidative damage. nih.gov

Antimicrobial and Antiviral Efficacy Studies

The structural features of 2-Amino-5-hydroxypyridine make it a scaffold for synthesizing derivatives with potential antimicrobial and antiviral properties. google.com

Research has demonstrated that derivatives of 2-Amino-5-hydroxypyridine possess significant antibacterial activity. In one study, a series of derivatives were synthesized and evaluated for their efficacy against pathogenic bacterial strains. These evaluations showed that specific modifications to the parent structure could substantially improve antimicrobial strength.

Another line of research focused on synthesizing novel 2-amino-5-arylazonicotinate derivatives, which exhibited strong inhibitory effects on the growth of Gram-positive bacteria, most notably Bacillus subtilis. nih.gov Several synthesized compounds in this family showed a broad spectrum of activity against this bacterium. nih.gov

Table 2: Antibacterial Activity of 2-Amino-5-hydroxypyridine Derivatives

| Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 2-Amino-5-hydroxypyridine Derivatives | Staphylococcus aureus, Escherichia coli | Enhanced antimicrobial potency upon modification. | |

| 2-Amino-5-arylazonicotinates | Bacillus subtilis (Gram-positive) | Strong inhibitory effects on bacterial growth. | nih.gov |

There is no specific information in the provided search results regarding the activity of this compound against multidrug-resistant (MDR) bacteria.

The available research literature does not provide specific details or studies on the antifungal properties or mechanisms of action for this compound.

Anti-HIV Activity: A significant body of research has explored a class of pyridine oxide derivatives as inhibitors of the human immunodeficiency virus (HIV). nih.gov Compounds that selectively inhibit HIV-1 from this class function as typical nonnucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They act by binding to the reverse transcriptase (RT) enzyme, a critical component for viral replication, thereby halting the process.

The continuous culture of HIV-1 in the presence of these pyridine oxide derivatives leads to the selection of specific amino acid mutations in the RT enzyme. nih.gov These mutations confer resistance to the compounds.

Table 3: HIV-1 Reverse Transcriptase Mutations Selected by Pyridine Oxide Derivatives

| Mutation | Codon Change |

|---|---|

| Lys103Asn | Guanine to Adenine / Adenine to Guanine |

| Val108Ile | Guanine to Adenine / Adenine to Guanine |

| Glu138Lys | Guanine to Adenine / Adenine to Guanine |

| Tyr181Cys | Guanine to Adenine / Adenine to Guanine |

| Tyr188His | Guanine to Adenine / Adenine to Guanine |

Source: nih.gov

Interestingly, some pyridine oxide derivatives were also found to inhibit HIV-2, suggesting a secondary mechanism of action independent of the HIV-1 RT enzyme, as they showed no inhibitory activity against recombinant HIV-2 RT. nih.gov

Anti-SARS-CoV-2 Activity: There are no specific investigations detailed in the provided search results regarding the efficacy or mechanism of inhibition of this compound or its direct derivatives against SARS-CoV-2. Research into antiviral agents for SARS-CoV-2 has explored other pyridine-containing structures, such as epoxybenzooxocinopyridine derivatives, but not the specific compound . nih.gov

Enzyme Inhibition and Receptor Binding Studies for Therapeutic Targeting

The structural backbone of 2-Amino-5-hydroxypyridine is a key feature in the design of molecules that can interact with biological targets such as enzymes and receptors. Derivatives of this compound have been specifically investigated for their ability to inhibit enzymes that are crucial for disease progression, particularly in cancer.

Research has shown that certain derivatives of 2-Amino-5-hydroxypyridine demonstrate potent inhibitory activity against ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition is a key mechanism for inducing cytotoxicity in cancer cells. For example, a series of thiosemicarbazone derivatives of pyridine compounds, conceptually related to the 2-Amino-5-hydroxypyridine scaffold, were evaluated for their anticancer properties. These derivatives displayed significant efficacy in inhibiting cancer cell proliferation, with specific compounds showing potent IC50 values against leukemia cell lines nih.gov.

Table 1: Inhibitory Activity of 2-Amino-5-hydroxypyridine Derivatives Against L1210 Leukemia Cells

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| 5-(Methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | nih.gov |

| 5-(Ethylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | nih.gov |

| 5-(Allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | nih.gov |

While specific receptor binding studies for this compound are not extensively documented in public literature, the aminopyridine framework is a well-established pharmacophore for various receptors. For instance, the development of histamine (B1213489) H2-receptor antagonists and 5-HT(2A) receptor ligands has utilized similar heterocyclic structures uomustansiriyah.edu.iqnih.gov. This suggests the potential of 2-Amino-5-hydroxypyridine derivatives to be tailored for specific receptor interactions, opening avenues for therapeutic targeting in a range of disorders beyond enzyme inhibition.

Investigations in Neurological Disorders and Associated Pathways

Aminopyridine derivatives, including those related to 2-Amino-5-hydroxypyridine, have been a subject of interest in the research of neurological disorders. These compounds are explored for their potential neuroprotective effects. The proposed mechanisms often involve the modulation of neurotransmitter systems and the mitigation of oxidative stress, both of which are critical pathways in the pathophysiology of neurodegenerative diseases nih.gov.

Further research into related hydroxypyridine compounds provides insight into potential mechanisms of action. In a study on a novel hydroxypyridine compound in models of brain ischemia, significant neuroprotective effects were observed. The compound was found to protect brain cells against glutamate-induced excitotoxicity and oxygen-glucose deprivation researchgate.net. The protective action was linked to several key pathways:

Regulation of Calcium Homeostasis: The compound helped in decreasing intracellular Ca2+ concentrations, which is a critical factor in preventing necrotic cell death during ischemic events researchgate.net.

Modulation of Gene Expression: The treatment influenced the expression of genes that encode for anti-apoptotic proteins and proteins involved in managing the cell's oxidative state. This modulation helps inhibit the later, irreversible stages of apoptosis researchgate.net.

Antioxidant Activity: The neuroprotective capabilities are also associated with inherent antioxidant properties, which help to counteract the oxidative stress that characterizes ischemic brain injury researchgate.net.

These findings suggest that derivatives of 2-Amino-5-hydroxypyridine could be promising candidates for further investigation into treatments for neurological conditions such as stroke and other neurodegenerative diseases.

Pre-clinical Efficacy Studies in Disease Models

The therapeutic potential of compounds derived from 2-Amino-5-hydroxypyridine has been substantiated in several pre-clinical disease models. These studies provide foundational evidence of a compound's potential effectiveness before any human trials.

In the field of oncology, thiosemicarbazone derivatives of pyridine compounds have demonstrated significant pre-clinical efficacy. In studies using mice bearing L1210 leukemia, treatment with these derivatives led to a marked increase in the survival rates of the animals compared to untreated control groups nih.gov. This highlights the in vivo anticancer potential of this class of compounds.

In the context of neurological disorders, a novel hydroxypyridine compound showed considerable anti-ischemic efficacy in both in vitro and in vivo models. The compound was shown to be effective in protecting brain cells from damage caused by ischemia, indicating its potential as a neuroprotective agent for conditions like stroke researchgate.net. These pre-clinical results are crucial for validating the therapeutic concept and supporting the progression of these compounds into further stages of drug development.

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential components of drug discovery, helping to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME), and how it affects the body over time. While specific PK/PD modeling data for this compound is not widely available in published literature, studies on analogous aminopyridine derivatives provide insight into the common approaches used for this class of compounds.

In silico ADME prediction is a common first step, allowing researchers to computationally estimate the pharmacokinetic properties of synthesized derivatives uomustansiriyah.edu.iqnih.govtandfonline.com. These predictions help in prioritizing compounds with favorable drug-like characteristics for further testing.

Pre-clinical pharmacokinetic studies are typically conducted in animal models, such as rats and dogs, to evaluate the real-world behavior of these compounds. For example, a study on 4-aminopyridine (B3432731) derivatives in dogs investigated their safety and pharmacokinetics following oral administration. The study determined key parameters such as the time to reach peak plasma levels and the extent of penetration into the central nervous system (CNS) nih.gov. In another study, a pyridopyrimidine derivative administered to rats was found to be rapidly absorbed, reaching peak plasma concentrations in under an hour, and showed high oral bioavailability nih.gov. Such studies are critical for establishing a preliminary understanding of a drug's profile and its potential for systemic or CNS-targeted therapies.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel 2-Amino-5-hydroxypyridine (B112774) Derivatives

The rational design of new derivatives is a cornerstone of modern drug discovery. This process involves creating molecules with specific structural features intended to improve their interaction with a biological target. The synthesis of these designed compounds often requires multi-step procedures, including the use of protecting groups and various reaction conditions to achieve the desired chemical structure. asianpubs.orgmdpi.com

The amino (-NH2) and hydroxyl (-OH) groups of 2-amino-5-hydroxypyridine are primary sites for chemical modification. Functionalization at these positions can dramatically alter the compound's biological profile.

A key strategy involves the use of protecting groups to selectively react with one functional group while modifying the other. For instance, the amino group can be protected using 2,5-hexanedione (B30556), allowing for reactions to be carried out on the hydroxyl group. asianpubs.org Following modification, a deprotection step, for example with hydroxylamine (B1172632) hydrochloride, restores the amino group. asianpubs.org

Common functionalization reactions include:

Acylation: Reaction with reagents like acetic anhydride (B1165640) can lead to mono- or di-acetylated products, modifying the electronic and steric properties of the molecule. nih.gov

Amide Formation: The amino group can be reacted to form amides, a common feature in many biologically active molecules. This is a key step in creating isosteric pyridine (B92270) analogs designed to act as inhibitors for enzymes like phosphodiesterase-5. mdpi.com

Alkylation and Etherification: The hydroxyl group can be converted into an ether, such as a benzyloxy group, which can serve as a protecting group or as a functional part of the final molecule. chemicalbook.comgoogle.com

Beyond functionalizing the existing amine and hydroxyl groups, the synthesis of analogues often involves introducing new substituents onto the pyridine ring itself. This is typically achieved by starting with a pre-functionalized pyridine ring. mdpi.com A common and cost-effective starting material is 2-amino-5-bromopyridine (B118841). asianpubs.orgasianpubs.org The bromine atom can be replaced through various reactions, such as methoxylation using sodium methylate, which is a key step in some synthetic routes to the parent compound. asianpubs.org This halogenated intermediate provides a handle for introducing a wide variety of chemical moieties through cross-coupling reactions.

Alternative strategies include building the substituted pyridine ring from acyclic precursors. Multicomponent reactions (MCRs) using enaminones as key precursors provide a rapid and efficient method for generating a library of diverse, substituted 2-aminopyridines under solvent-free conditions. nih.gov

A convenient four-step synthesis for 2-amino-5-hydroxypyridine itself involves:

Protection of the amino group of 2-amino-5-bromopyridine with 2,5-hexanedione. asianpubs.org

Methoxylation to replace the bromine atom. asianpubs.org

Deprotection of the amino group using hydroxylamine hydrochloride. asianpubs.org

Demethylation of the resulting 2-amino-5-methoxypyridine (B21397) using 95% sulfuric acid to yield the final product. asianpubs.org

Structure-Activity Relationship (SAR) Analysis of Biological Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. nih.govmdpi.com By synthesizing and testing a series of related analogues, researchers can identify the key structural features—or pharmacophores—responsible for a desired biological effect. nih.govnih.gov

SAR analysis has revealed important correlations for pyridine derivatives. The presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or certain halogens may decrease activity. nih.gov

In the context of enzyme inhibition, specific structural motifs are directly linked to potency, often measured by the half-maximal inhibitory concentration (IC50). For example, in a series of hydroxypyridinone derivatives designed as tyrosinase inhibitors, specific substitutions led to compounds with significantly lower IC50 values than the parent compound, kojic acid. nih.gov

Table 1: SAR Findings for Pyridine and Benzimidazole (B57391) Derivatives

| Compound/Derivative Series | Structural Modification | Biological Target | Key Finding (Activity) | Source |

|---|---|---|---|---|

| Hydroxypyridinone Derivatives | Addition of a phenylpropyl group (Compound 6e) | Mushroom Tyrosinase (Monophenolase) | Potent inhibition (IC50 = 1.95 µM) | nih.gov |

| Hydroxypyridinone Derivatives | Addition of a benzyl (B1604629) group (Compound 12a) | Mushroom Tyrosinase (Monophenolase) | Potent inhibition (IC50 = 2.79 µM) | nih.gov |

| 2-Arylbenzimidazole Derivatives | N-substitution on the benzimidazole ring | Acetylcholinesterase (AChE) | Significant inhibition (IC50 = 0.1–0.6 µM) | mdpi.com |

This table is interactive. Click on the headers to sort.

The goal of SAR is to guide the optimization of bioactivity. This is an iterative process where initial findings from a primary screen of compounds are used to design a second, more focused library of analogues. nih.gov By making systematic, small changes to the molecular structure—such as altering the length of an alkyl chain, changing the position of a substituent, or introducing different functional groups—researchers can fine-tune the molecule's properties to maximize its potency and selectivity for the target. mdpi.com

For instance, two distinct groups of novel hydroxypyridinone derivatives were synthesized from kojic acid to explore their potential as tyrosinase inhibitors. nih.gov The evaluation of these systematically modulated compounds allowed for the identification of derivatives (6e and 12a) with inhibitory activity significantly greater than the starting material, demonstrating successful optimization. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein or enzyme (a receptor). researchgate.netnih.gov These studies provide critical insights into the binding mode and the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information helps to rationalize observed SAR data and guide the design of new, more potent derivatives. nih.gov